Cyclopentyl-(3-methoxy-benzyl)-amine
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Overview
Description
Cyclopentyl-(3-methoxy-benzyl)-amine, also known as CMB, is a synthetic amine compound used in various scientific research applications. It is a secondary amine that is derived from a cyclopentyl ring and a benzyl group attached to a nitrogen atom. CMB is a versatile compound with various applications in the laboratory, including its use as a reagent in organic synthesis, as a catalyst in biochemical reactions, as a ligand in metal-binding studies, and as a tool in the study of enzyme kinetics and molecular recognition.
Scientific Research Applications
Selective Functionalization of Saturated C-H Bonds with Metalloporphyrin Catalysts
Metalloporphyrin-catalyzed reactions, including hydroxylation, amination, and carbenoid insertion, have demonstrated significant advancements in the selective functionalization of saturated C-H bonds, offering a versatile approach for the modification of complex molecules. Cyclopentyl-(3-methoxy-benzyl)-amine, as part of the broader category of benzylic hydrocarbons, could potentially benefit from these methodologies, enhancing the regio-, diastereo-, or enantioselectivity of its functionalization. The use of metal-oxo, -imido, and -carbene porphyrin complexes in these reactions indicates a promising avenue for the development of novel synthetic strategies in organic chemistry and biomimetic studies (Che et al., 2011).
Advancements in C-N Bond Forming Cross-Coupling Reactions
The evolution of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions has marked a significant milestone in the field of organic synthesis. These advancements have facilitated the efficient combination of amines, including benzylamines which are structurally related to Cyclopentyl-(3-methoxy-benzyl)-amine, with aryl halides and arylboronic acids. The development of recyclable catalysts underscores the industry's move towards more sustainable and economically viable chemical processes, paving the way for the synthesis of complex amines with wide-ranging applications in pharmaceuticals and material science (Kantam et al., 2013).
Metabolic Fate and Pharmacological Insights
Understanding the metabolic pathways and pharmacological impacts of compounds structurally similar to Cyclopentyl-(3-methoxy-benzyl)-amine provides critical insights into their therapeutic potential and safety profiles. For instance, the comprehensive study on the metabolic fate of tricyclic antidepressants reveals the complexity of oxidative metabolism, including the formation of primary and secondary amines, and the role of various enzymes in this process. Such knowledge is essential for predicting drug interactions, potential side effects, and designing compounds with improved efficacy and reduced toxicity (Breyer-Pfaff, 2004).
Exploring Antimicrobial Potential
Recent research into the antimicrobial activities of monoterpenes like p-Cymene, which shares structural similarities with aromatic compounds including Cyclopentyl-(3-methoxy-benzyl)-amine, highlights the ongoing search for new antimicrobial agents. This exploration is driven by the critical need to address the global challenge of antimicrobial resistance. Studies focusing on the mechanisms of action and the efficacy of such compounds against a broad spectrum of pathogens could reveal new therapeutic avenues for Cyclopentyl-(3-methoxy-benzyl)-amine derivatives (Marchese et al., 2017).
Mechanism of Action
Target of Action
A structurally similar compound, n-3-methoxybenzyl-linoleamide, has been reported to interact with fatty acid amide hydrolase (faah) in humans . FAAH is an integral membrane protein that catalyzes the hydrolysis of bioactive fatty amides, including anandamide and oleamide .
Mode of Action
Based on the structural similarity to n-3-methoxybenzyl-linoleamide, it can be hypothesized that it might inhibit faah in a time-dependent and dose-dependent manner . This inhibition could be irreversible or slowly reversible .
Biochemical Pathways
The endocannabinoid system plays a crucial role in various physiological processes, including pain sensation, mood, and memory .
Result of Action
This could result in analgesic, anti-inflammatory, or neuroprotective effects .
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]cyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-8-4-5-11(9-13)10-14-12-6-2-3-7-12/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUBODKVEXFVAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354518 |
Source
|
Record name | N-[(3-Methoxyphenyl)methyl]cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
147724-24-1 |
Source
|
Record name | N-[(3-Methoxyphenyl)methyl]cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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